molecular formula C16H30N2O3 B2396509 tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-ylamino)-cyclohexylcarbamate CAS No. 1228947-20-3

tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-ylamino)-cyclohexylcarbamate

Cat. No. B2396509
CAS RN: 1228947-20-3
M. Wt: 298.427
InChI Key: ITOPAWCSWDKAHS-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-ylamino)-cyclohexylcarbamate, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Synthesis and Intermediates in Drug Development

An efficient enantioselective synthesis method has been developed for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. This synthesis features iodolactamization as a key step, demonstrating its significance in creating highly functionalized compounds for drug development (Campbell et al., 2009).

Biocatalytic Procedures in Industrial Applications

A chemoselective biocatalytic procedure using pancreatin powder for the synthesis of key lactonized statin side chain intermediates has been described. This method showcases the application of the compound in facilitating efficient, economically viable processes suitable for industrial use (Troiani et al., 2011).

Statin Synthesis and Chemical Transformations

The compound has been utilized in the first preparation of δ-formyl-δ-valerolactone, a precursor for statin synthesis. The research highlights its role in the oxidation of alcohol for statin production, offering a platform for further exploration in statin synthesis (Časar & Košmrlj, 2009).

Photophysics and Photochemistry Research

Studies in photochemistry have utilized tert-butyl derivatives in investigations of fluorescence quantum yield and lifetime, contributing to the understanding of photophysical properties and potential applications in fields like organic electronics (Kilickiran et al., 2001).

properties

IUPAC Name

tert-butyl N-[4-(oxan-4-ylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-13-6-4-12(5-7-13)17-14-8-10-20-11-9-14/h12-14,17H,4-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOPAWCSWDKAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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